Tgf|A1-IN-3

Description

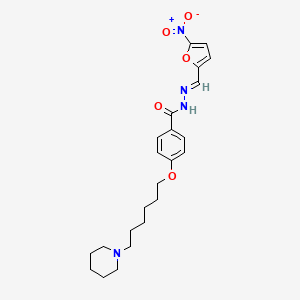

Tgf|A1-IN-3 is a compound known for its inhibitory effects on the activation and proliferation of fibroblasts. It is a diarylacylhydrazones derivative and has shown potential in the treatment of idiopathic pulmonary fibrosis (IPF) by targeting the transforming growth factor-beta (TGF-β) signaling pathway .

Properties

Molecular Formula |

C23H30N4O5 |

|---|---|

Molecular Weight |

442.5 g/mol |

IUPAC Name |

N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-4-(6-piperidin-1-ylhexoxy)benzamide |

InChI |

InChI=1S/C23H30N4O5/c28-23(25-24-18-21-12-13-22(32-21)27(29)30)19-8-10-20(11-9-19)31-17-7-2-1-4-14-26-15-5-3-6-16-26/h8-13,18H,1-7,14-17H2,(H,25,28)/b24-18+ |

InChI Key |

BIJZSBWAQJBCDA-HKOYGPOVSA-N |

Isomeric SMILES |

C1CCN(CC1)CCCCCCOC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(O3)[N+](=O)[O-] |

Canonical SMILES |

C1CCN(CC1)CCCCCCOC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(O3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for Tgf|A1-IN-3 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of industrial reactors, purification techniques such as recrystallization or chromatography, and stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Tgf|A1-IN-3 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Nucleophiles and electrophiles: Such as halides, amines, and acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

Wound Healing

TGF-β is known for its role in promoting wound healing by regulating cell proliferation and differentiation. However, excessive TGF-β signaling can lead to fibrosis and scarring. TGF|A1-IN-3 has been shown to improve wound healing outcomes by:

- Reducing Scar Formation : In clinical trials, the application of this compound has demonstrated efficacy in minimizing hypertrophic scarring in patients with severe wounds .

- Enhancing Cellular Migration : Studies indicate that this compound facilitates fibroblast and keratinocyte migration, crucial for effective wound closure .

Fibrosis Treatment

Excessive TGF-β activity is implicated in various fibrotic diseases, such as systemic sclerosis and diabetic kidney disease. The application of this compound shows promise in:

- Preventing Fibrosis : In animal models of fibrosis, administration of this compound has been associated with decreased collagen deposition and improved tissue architecture .

- Clinical Trials : Ongoing clinical trials are investigating the use of this compound in treating conditions characterized by fibrotic changes, with preliminary results indicating positive outcomes .

Cancer Therapy

TGF-β plays a complex role in cancer biology, often promoting tumor progression and metastasis. Inhibiting this pathway with this compound can potentially:

- Enhance Immune Response : By blocking TGF-β signaling, this compound may stimulate anti-tumor immunity, making it a valuable adjunct in cancer therapies .

- Reduce Tumor Growth : Preclinical studies suggest that this compound administration leads to reduced tumor growth and improved survival rates in models of various cancers .

Immune Regulation

TGF-β is a potent immunosuppressive factor that can inhibit effective immune responses. The use of this compound may have applications in:

- Autoimmune Diseases : By inhibiting TGF-β signaling, this compound could restore immune function in autoimmune conditions where TGF-β contributes to disease pathology .

- Transplant Rejection Prevention : Research indicates that modulation of TGF-β signaling can improve graft survival rates by enhancing immune tolerance .

Summary Table of Applications

| Application Area | Mechanism | Clinical Evidence |

|---|---|---|

| Wound Healing | Reduces scar formation; enhances cell migration | Positive outcomes in hypertrophic scarring trials |

| Fibrosis Treatment | Prevents collagen deposition | Ongoing trials showing reduced fibrosis |

| Cancer Therapy | Enhances immune response; reduces tumor growth | Preclinical studies indicate improved survival |

| Immune Regulation | Restores immune function | Potential applications in autoimmune diseases |

Mechanism of Action

Tgf|A1-IN-3 exerts its effects by inhibiting the TGF-β signaling pathway. This pathway is crucial for regulating cell growth, differentiation, and extracellular matrix production. The compound binds to TGF-β receptors, preventing the activation of downstream signaling molecules such as Smad2/3. This inhibition leads to reduced fibroblast activation and proliferation, making it a promising candidate for treating fibrotic diseases .

Comparison with Similar Compounds

Conclusion

This compound is a promising compound with significant potential in scientific research and therapeutic applications. Its ability to inhibit the TGF-β signaling pathway and reduce fibroblast activation makes it a valuable tool in the study and treatment of fibrotic diseases and cancer. Further research and development are needed to fully explore its potential and optimize its use in various applications.

Biological Activity

Tgf|A1-IN-3 is a compound that has garnered attention for its potential biological activities, particularly in the context of transforming growth factor-beta (TGF-β) signaling pathways. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings to provide a comprehensive overview.

Overview of TGF-β Signaling

TGF-β is a multifunctional cytokine that plays a crucial role in various biological processes, including cell proliferation, differentiation, and immune regulation. The TGF-β superfamily consists of three isoforms: TGF-β1, TGF-β2, and TGF-β3, which signal through specific receptors (TβRI, TβRII) to activate downstream SMAD proteins that mediate cellular responses. Dysregulation of TGF-β signaling is implicated in numerous diseases, including cancer and fibrosis.

This compound acts as an inhibitor of TGF-β signaling pathways. It is believed to modulate the interaction between TGF-β ligands and their receptors, thereby influencing downstream signaling cascades. The compound's mechanism can be summarized as follows:

- Inhibition of Ligand-Receptor Binding : this compound may interfere with the binding affinity of TGF-β to its receptors.

- Alteration of SMAD Protein Activation : By inhibiting receptor activation, this compound prevents the phosphorylation and activation of SMAD proteins.

- Impact on Cellular Outcomes : The inhibition can lead to altered cellular responses such as reduced fibrosis or modulation of immune responses.

Biological Activity Data Table

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Study 1: Breast Cancer Progression

In a study examining the effects of this compound on breast cancer cells, it was found that treatment with the compound significantly reduced cell migration induced by TGF-β. This suggests that this compound may have potential as an anti-metastatic agent in breast cancer therapy.

Case Study 2: Fibrosis

Another study evaluated the impact of this compound in models of pulmonary fibrosis. Results demonstrated a marked decrease in collagen deposition and fibrotic markers upon treatment with the compound. This supports its potential application in managing fibrotic diseases.

Case Study 3: Immune Modulation

Research involving immune cells indicated that this compound could modulate cytokine production profiles. This finding suggests that the compound may play a role in regulating immune responses, which could be beneficial in conditions characterized by immune dysregulation.

Research Findings

Recent investigations into the biological activity of this compound have highlighted several critical aspects:

- Selectivity : Studies indicate that this compound selectively inhibits certain pathways activated by TGF-β without broadly affecting other signaling mechanisms.

- Potential Therapeutic Applications : The compound shows promise in treating conditions such as cancer and fibrosis due to its ability to inhibit pathological processes driven by excessive TGF-β signaling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.